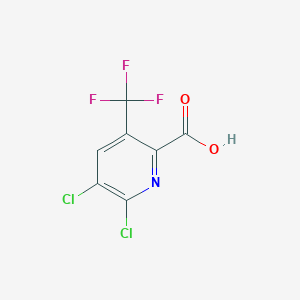
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(sec-butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
R−SO3H+SOCl2→R−SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the sulfonyl chloride can undergo oxidation to form sulfonic anhydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids: Formed by partial reduction.
Aplicaciones Científicas De Investigación
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Utilized in the preparation of sulfonated polymers and resins for use in ion exchange and catalysis.
Mecanismo De Acción
The reactivity of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the sulfonyl chloride susceptible to nucleophilic attack. The mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but less steric hindrance.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
Uniqueness
2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its branched alkyl structure, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role in the reaction outcome.
Propiedades
Fórmula molecular |
C11H23ClO3S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
2-(butan-2-yloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-10(4)15-8-11(6-2,7-3)9-16(12,13)14/h10H,5-9H2,1-4H3 |
Clave InChI |
ZFHXDJHUSANBPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCC(CC)(CC)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)

![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
